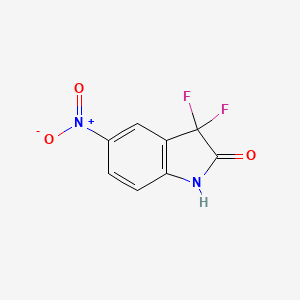

3,3-Difluoro-5-nitroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-5-nitro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O3/c9-8(10)5-3-4(12(14)15)1-2-6(5)11-7(8)13/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOPOVPPAPVXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,3 Difluoro 5 Nitroindolin 2 One

Precursor Synthesis and Nitration Strategies for Indolin-2-ones

The journey towards 3,3-Difluoro-5-nitroindolin-2-one begins with the strategic construction of its core structure, the indolin-2-one (oxindole) ring system, and the introduction of a nitro group at the C-5 position.

Nitration of Oxindole (B195798) Derivatives to Introduce the Nitro Group at C-5

The introduction of a nitro group onto the oxindole core is a critical step. Direct nitration of the parent oxindole or its derivatives is a common approach. Typically, this involves electrophilic nitration using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is crucial, with the electron-donating character of the lactam nitrogen directing substitution to the para-position (C-5).

However, harsh acidic conditions can sometimes lead to undesired side reactions or decomposition of the starting material. Milder nitrating agents have been explored to improve yields and selectivity. For instance, the use of nitric acid in acetic anhydride (B1165640) or other solvent systems can be employed. researchgate.net The choice of the nitrating agent and reaction conditions is critical to selectively obtain the desired 5-nitro isomer.

Synthesis of 5-Nitroindolin-2-one as an Intermediate

An alternative and often more controlled approach involves the synthesis of the indole (B1671886) or indoline (B122111) precursor already bearing the nitro group at the desired position, followed by cyclization to form the oxindole ring.

One established method for synthesizing 5-nitroindole (B16589) derivatives is through the Fischer indole synthesis. This involves the reaction of p-nitrophenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. guidechem.comgoogle.com For example, the reaction of p-nitrophenylhydrazine hydrochloride with pyruvic acid ethyl ester can yield an intermediate which is then cyclized using a catalyst like polyphosphoric acid to form ethyl 5-nitroindole-2-carboxylate. google.com Subsequent hydrolysis and other functional group manipulations can then lead to 5-nitroindolin-2-one.

Another synthetic route to 5-nitroindole involves the nitration of a protected indole, such as 1-acetylindole, followed by deprotection. guidechem.com A simple and environmentally friendly synthesis method for 5-nitroindole has been reported using 2-sodium sulfonate-1-acetylindole as the starting material, which undergoes nitration with fuming nitric acid in acetic acid, followed by hydrolysis to yield 5-nitroindole. guidechem.com

Furthermore, the synthesis of 5-nitro-1H-indole-2,3-dione (5-nitroisatin) is well-documented and serves as a key intermediate. nih.gov This compound can be synthesized through various methods, including the Sandmeyer isonitroso-acetanilide isatin (B1672199) synthesis, starting from p-nitroaniline. 5-Nitroisatin (B147319) can then be reduced to 5-nitroindolin-2-one.

Introduction of Fluorine Atoms at the C-3 Position

With the 5-nitroindolin-2-one core in hand, the next critical transformation is the introduction of two fluorine atoms at the C-3 position. This gem-difluorination presents a significant synthetic challenge.

Strategies for gem-Difluorination at C-3

Several strategies have been developed for the gem-difluorination of the C-3 position of oxindoles. These methods often involve the use of specialized fluorinating agents.

One common approach is the use of electrophilic fluorinating agents . wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorine sources capable of reacting with enolates or other nucleophilic forms of the oxindole. wikipedia.orgresearchgate.net The reaction of the enolate of 5-nitroindolin-2-one with an electrophilic fluorinating agent could potentially lead to the desired 3,3-difluoro product. This process may proceed through a stepwise mechanism, first forming the 3-fluoro-5-nitroindolin-2-one intermediate, which would then undergo a second fluorination.

Another strategy involves the use of nucleophilic fluorinating agents . This typically requires the presence of a suitable leaving group at the C-3 position. For instance, a 3,3-dihydroxy or a 3-spiro-epoxy oxindole derivative could be treated with a nucleophilic fluorine source like diethylaminosulfur trifluoride (DAST) or other similar reagents.

A palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction has been reported for the synthesis of gem-difluoro olefins from indole heterocycles and fluorinated diazoalkanes. nih.gov While not a direct gem-difluorination of an oxindole, this methodology highlights advanced strategies for introducing gem-difluoro groups into indole-related structures. nih.gov

Novel Methodologies for Halogenation of Oxindoles

Recent advances in halogenation chemistry offer new possibilities for the synthesis of 3,3-difluorooxindoles. While not specific to fluorination, these methods demonstrate the ongoing development of C-3 functionalization of oxindoles. For example, dearomative electrophilic fluorination of 2-methylindoles has been shown to produce 3,3-difluoroindolines. researchgate.net Such strategies, if adapted to the oxindole system, could provide new pathways to the target molecule.

The development of methods for the synthesis of spirocyclic oxindoles, some of which contain gem-difluorinated centers, also provides insight into the formation of the C(sp³)-F₂ bond at the 3-position. researchgate.netccspublishing.org.cn

Advanced Synthetic Routes to this compound

The direct synthesis of this compound likely involves a multi-step process combining the strategies outlined above. A plausible synthetic pathway would start with the readily available 5-nitroindolin-2-one .

A Proposed Synthetic Scheme:

Preparation of 5-Nitroindolin-2-one: Synthesized via the nitration of oxindole or through the Fischer indole synthesis route starting from p-nitrophenylhydrazine.

gem-Difluorination: The 5-nitroindolin-2-one would then be subjected to gem-difluorination conditions. A likely approach would be the deprotonation of 5-nitroindolin-2-one with a suitable base to form the corresponding enolate, followed by treatment with an electrophilic fluorinating agent like NFSI or Selectfluor®. The reaction would likely require careful optimization of the base, solvent, and temperature to achieve high yields of the desired 3,3-difluoro product.

The electron-withdrawing nature of the nitro group at the C-5 position would increase the acidity of the C-3 protons, potentially facilitating enolate formation and subsequent fluorination.

Below is a table summarizing the key intermediates and reagents in the proposed synthesis:

| Compound/Reagent Name | Role in Synthesis |

| Oxindole | Starting material for nitration |

| Nitric Acid/Sulfuric Acid | Nitrating agent |

| p-Nitrophenylhydrazine | Precursor in Fischer indole synthesis |

| Pyruvic acid ethyl ester | Reagent in Fischer indole synthesis |

| 5-Nitroindolin-2-one | Key intermediate |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorinating agent |

| Selectfluor® | Electrophilic fluorinating agent |

| This compound | Final Product |

Multi-step Synthetic Sequences

The construction of this compound is typically achieved through a multi-step synthetic sequence. Such sequences often begin with a commercially available or readily synthesized substituted indole or oxindole precursor. The process generally involves two key transformations: nitration of the aromatic ring and subsequent fluorination at the C-3 position.

A plausible synthetic route would start with an appropriate indolin-2-one. The first step is the regioselective nitration to introduce the nitro group at the C-5 position of the benzene (B151609) ring. Following nitration, a fluorination step is employed to introduce the two fluorine atoms at the C-3 position of the oxindole ring. This difluorination of the α-carbon to the carbonyl group is a challenging transformation that often requires specialized fluorinating agents.

Table 1: Illustrative Multi-Step Synthetic Sequence

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution (Nitration) | Indolin-2-one | HNO₃/H₂SO₄ | 5-Nitroindolin-2-one |

This table represents a general, illustrative pathway. Specific conditions and reagents can vary based on detailed experimental procedures.

Considerations for Regioselective and Stereoselective Synthesis

Regioselectivity is critical during the synthesis, particularly for the initial nitration of the indole ring to ensure the formation of the 5-nitro isomer. rsc.org While the final compound, this compound, is achiral, stereoselectivity becomes a paramount consideration when synthesizing related chiral spirooxindole derivatives or functionalizing the core structure. nih.govrsc.org

For the synthesis of related, more complex oxindole structures, controlling the three-dimensional arrangement of atoms is crucial. rsc.org For instance, catalytic asymmetric synthesis can be used to produce enantiomerically enriched products when creating chiral centers. nih.govpolimi.it The development of stereoselective methods for reactions like Michael additions or cascade reactions on similar indolin-2-one substrates allows for the construction of complex chiral molecules with high diastereoselectivity and enantioselectivity. rsc.org

Catalytic Approaches for Indoline and Oxindole Scaffolds

The development of the indoline and oxindole core structures, which form the basis of this compound, has been significantly advanced by catalytic methods. acs.orgresearchgate.net These approaches offer efficient and selective routes to functionalized heterocyclic scaffolds. polimi.itacs.org Transition-metal catalysis, in particular, has provided powerful tools for constructing these privileged structures. acs.orgresearchgate.net

Domino cyclization methodologies are especially attractive as they enable the rapid assembly of functionalized oxindoles, including those with all-carbon quaternary centers, with high levels of chemo- and stereoselectivity. acs.orgresearchgate.net Various metals have been employed to catalyze the formation of the oxindole ring system through different mechanistic pathways. acs.org

Table 2: Catalytic Strategies for Oxindole/Indoline Synthesis

| Catalyst Type | Metal | Reaction Type | Description |

|---|---|---|---|

| Lewis Acid | Zn(II) | [3+2] and [4+2] Cycloadditions | Catalyzes divergent synthesis of polycyclic indolines from indoles and 1,2-diaza-1,3-dienes. polimi.it |

| Chiral Lewis Acid | Sc(III) | Enantioselective Nucleophilic Additions | Used for stereoselective additions to isatins to form 3-hydroxy-oxindoles. nih.gov |

These catalytic strategies underscore the versatility and importance of metal-catalyzed reactions in modern heterocyclic chemistry, providing pathways to diverse and complex indole-based molecules. acs.orgresearchgate.net

Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the C-5 nitro group, the lactam moiety, and the difluorinated carbon at the C-3 position.

Reduction Reactions of the Nitro Group at C-5

The nitro group at the C-5 position is a key functional handle that can be readily transformed into an amino group, providing a gateway to a wide range of derivatives. The reduction of aromatic nitro compounds is a fundamental and well-established transformation in organic chemistry. wikipedia.orgunimi.it This conversion is often a critical step in the synthesis of pharmaceuticals and other fine chemicals. unimi.it

A variety of methods can be employed for this reduction, with the choice of reagent depending on the desired chemoselectivity and the presence of other functional groups in the molecule. unimi.itcommonorganicchemistry.com Catalytic hydrogenation is a common and efficient method, though other reagents can provide milder conditions or different selectivity. commonorganicchemistry.comorganic-chemistry.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Description | Advantages/Considerations |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation using palladium on carbon. commonorganicchemistry.com | Highly efficient for both aromatic and aliphatic nitro groups; may also reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel | Catalytic hydrogenation using Raney nickel. commonorganicchemistry.com | Often used to avoid dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Iron metal in an acidic medium. commonorganicchemistry.com | A classic, mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride. commonorganicchemistry.com | Provides mild reduction conditions and tolerates many other functional groups. commonorganicchemistry.com |

| Na₂S | Sodium sulfide. commonorganicchemistry.com | Useful when hydrogenation or acidic conditions are not compatible; can sometimes offer selective reduction of one nitro group over another. commonorganicchemistry.com |

The resulting 5-amino-3,3-difluoroindolin-2-one is a valuable intermediate for further functionalization, such as diazotization reactions or amide bond formation.

Functionalization at the C-3 Position (e.g., Aldol (B89426) Condensations with 5-nitroindolin-2-one)

The C-3 position of this compound is a quaternary carbon bearing two fluorine atoms, which means it lacks the acidic α-hydrogens necessary for conventional enolate-based reactions like the aldol condensation.

However, the non-fluorinated precursor, 5-nitroindolin-2-one, possesses two acidic protons at the C-3 position and can readily participate in such reactions. The aldol condensation is a powerful carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound. iitk.ac.inlibretexts.org In the context of 5-nitroindolin-2-one, it can be reacted with various aldehydes or ketones under basic or acidic conditions to generate 3-substituted derivatives. masterorganicchemistry.com

This reaction typically proceeds in two stages: an initial aldol addition to form a β-hydroxyketone (the "aldol"), followed by a dehydration (condensation) step, often promoted by heat, to yield an α,β-unsaturated product. masterorganicchemistry.comyoutube.com This functionalization at C-3 is a key strategy for building molecular complexity on the oxindole scaffold before a potential subsequent fluorination step. libretexts.org

N-Substitution and Derivatization Reactions

The nitrogen atom within the lactam ring of this compound is another site for chemical modification. The N-H bond can be deprotonated with a suitable base, and the resulting anion can react with various electrophiles. This allows for the introduction of a wide range of substituents at the N-1 position.

Common N-derivatization reactions include:

N-Alkylation: Introduction of alkyl groups using alkyl halides or other alkylating agents.

N-Arylation: Introduction of aryl groups, often through transition-metal-catalyzed cross-coupling reactions.

N-Acylation: Introduction of acyl groups using acid chlorides or anhydrides to form an N-acyl derivative.

An example of such a modification on a related scaffold involves the use of N-propargylated isatins, where an alkyne group is attached to the nitrogen. nih.gov This alkyne then serves as a handle for further diversification, for instance, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles. nih.gov These N-substitution reactions are crucial for modulating the biological and physicochemical properties of the oxindole core.

Reactions Involving C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, its activation and subsequent functionalization represent a significant challenge. In the context of this compound, the geminal difluoro- arrangement at the C3 position is activated by the adjacent carbonyl group, making it a potential site for nucleophilic attack and subsequent C-F bond cleavage. Research in this area has explored methods for the selective monodefluorinative functionalization of related 3,3-difluorooxindoles, providing a pathway to novel 3-fluoro-3-substituted oxindole derivatives. These methodologies often involve radical-mediated processes, which have proven effective in overcoming the high bond dissociation energy of the C-F bond.

One notable approach involves a 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical-promoted monodefluorinative alkylation. This method utilizes a boryl radical species, generated from a suitable boron-containing precursor, which can abstract a fluorine atom from the 3,3-difluorooxindole. The resulting carbon-centered radical at the C3 position is then trapped by an alkylating agent, leading to the formation of a new carbon-carbon bond.

The reaction is typically carried out in the presence of a radical initiator and a suitable alkylating agent, such as an electron-deficient alkene. The choice of solvent and temperature is crucial for the efficiency and selectivity of the reaction. For instance, the use of a non-polar solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures has been shown to facilitate the desired transformation.

The table below summarizes the key aspects of the monodefluorinative alkylation of 3,3-difluorooxindoles, which serves as a model for the potential reactivity of this compound.

Table 1: Monodefluorinative Alkylation of 3,3-Difluorooxindoles

| Reactant (3,3-Difluorooxindole) | Alkylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Product (3-Alkyl-3-fluorooxindole) | Yield (%) |

| N-Methyl-3,3-difluorooxindole | N-Phenylmaleimide | (DMAP)Boryl Radical | DCE | 80 | N-Methyl-3-fluoro-3-(N-phenyl-2,5-dioxopyrrolidin-3-yl)oxindole | 75 |

| N-Benzyl-3,3-difluorooxindole | Acrylonitrile | (DMAP)Boryl Radical | DCE | 80 | N-Benzyl-3-cyanoethyl-3-fluorooxindole | 68 |

| N-Acetyl-3,3-difluorooxindole | Methyl Acrylate | (DMAP)Boryl Radical | DCE | 80 | N-Acetyl-3-fluoro-3-(methoxycarbonylethyl)oxindole | 72 |

Advanced Spectroscopic Characterization Techniques for 3,3 Difluoro 5 Nitroindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3,3-Difluoro-5-nitroindolin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of its molecular framework.

¹H NMR Analysis and Proton Chemical Shifts

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the N-H proton of the indolinone core are observed. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms.

A representative ¹H NMR spectrum of a related nitroindole compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows a singlet for the N-H proton at a downfield chemical shift of approximately δ 11.19 ppm, indicative of its acidic nature and involvement in hydrogen bonding. rsc.org The aromatic protons exhibit characteristic splitting patterns. For instance, a doublet may appear around δ 8.55 ppm with a coupling constant (J) of 9.2 Hz, while another signal might be observed as a singlet at δ 7.14 ppm, and a doublet of doublets at δ 6.99 ppm with J values of 9.2 and 2.8 Hz. rsc.org The exact chemical shifts for this compound would be expected to show similar patterns, with potential slight variations due to the gem-difluoro substitution at the 3-position.

Table 1: Representative ¹H NMR Chemical Shifts for a Nitroindole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 11.19 | s | - |

| Ar-H | 8.55 | d | 9.2 |

| Ar-H | 7.14 | s | - |

| Ar-H | 6.99 | dd | 9.2, 2.8 |

Note: Data is for a related nitroindole compound and serves as a representative example. rsc.org

¹³C NMR Analysis and Carbon Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom. The chemical shifts in the ¹³C NMR spectrum of this compound are significantly influenced by the electronegative fluorine and oxygen atoms, as well as the nitro group.

In the ¹³C NMR spectrum of a similar nitroindole structure, recorded at 125 MHz in CDCl₃, the carbonyl carbon (C=O) of the lactam ring typically appears significantly downfield, for instance at δ 168.45 ppm. rsc.org The aromatic carbons exhibit signals in the range of δ 110-140 ppm. For example, signals can be observed at δ 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, and 110.69 ppm. rsc.org The carbon atom bearing the two fluorine atoms (C-3) would be expected to show a characteristic triplet in a ¹⁹F-coupled ¹³C NMR spectrum due to C-F coupling, and its chemical shift would be significantly affected by the attached halogens.

Table 2: Representative ¹³C NMR Chemical Shifts for a Nitroindole Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 168.45 |

| Ar-C | 138.97 |

| Ar-C | 128.08 |

| Ar-C | 123.41 |

| Ar-C | 122.89 |

| Ar-C | 122.08 |

| Ar-C | 121.31 |

| Ar-C | 113.41 |

| Ar-C | 110.69 |

Note: Data is for a related nitroindole compound and serves as a representative example. rsc.org

¹⁹F NMR Analysis for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. diva-portal.orghuji.ac.il The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. diva-portal.orgmdpi.com

For this compound, the two fluorine atoms at the C-3 position are chemically equivalent, and thus would be expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a key diagnostic marker for the gem-difluoroindolinone scaffold. In a related fluorinated indole (B1671886) derivative, a ¹⁹F NMR signal was observed at δ -121.75 ppm (recorded at 470 MHz in CDCl₃). rsc.org The presence of a single peak would confirm the geminal arrangement of the two fluorine atoms. Furthermore, coupling between the fluorine atoms and nearby protons (H-F coupling) can provide additional structural insights if observed in high-resolution spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₈H₄F₂N₂O₃), the exact mass can be calculated and compared to the experimentally determined value from HRMS. This comparison serves as a definitive confirmation of the compound's identity and elemental composition.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a volatile compound and confirming its identity. In a GC/MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component.

For this compound, a GC/MS analysis would show a single major peak in the chromatogram if the sample is pure. The mass spectrum associated with this peak would display the molecular ion (M⁺) and a characteristic fragmentation pattern that can be used to further confirm the structure of the molecule. For instance, the mass spectrum of a related compound, 5-nitro-1H-indole-2,3-dione, shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, the mass spectrum of this compound would be expected to show a molecular ion peak at m/z corresponding to its molecular weight, along with fragment ions resulting from the loss of small molecules like CO, NO₂, or fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, and the resulting absorption spectrum provides a unique molecular fingerprint. researchgate.netvscht.cz

The structure of this compound contains several key functional groups: a lactam (cyclic amide) N-H bond, a carbonyl (C=O) group, a nitro (NO₂) group, carbon-fluorine (C-F) bonds, and an aromatic ring system. Each of these groups produces a characteristic absorption band in the IR spectrum. Based on established correlation tables, the expected vibrational frequencies for this compound are detailed below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3200-3400 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Carbonyl C=O (Lactam) | Stretch | 1680-1720 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Nitro NO₂ | Asymmetric Stretch | 1500-1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1340-1380 | Strong |

This table presents expected wavenumber ranges based on general principles of IR spectroscopy. Actual peak positions can vary based on the specific molecular environment and sample preparation.

The N-H stretching vibration is anticipated to appear as a medium-intensity band in the region of 3200-3400 cm⁻¹. The lactam carbonyl (C=O) group is one of the most prominent features, expected to produce a strong absorption peak around 1680-1720 cm⁻¹. The presence of the electron-withdrawing nitro group is confirmed by two strong bands: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. Furthermore, the strong absorptions from the C-F bond stretches are expected within the 1000-1400 cm⁻¹ region, often overlapping with other signals in the fingerprint region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indolin-2-one core, along with the nitro substituent, contains chromophores that absorb light in the UV-Vis range, corresponding to π-π* and n-π* electronic transitions. The indole moiety itself is known to have characteristic absorption peaks. researchgate.netnist.gov

A significant aspect of the UV-Vis characterization of polar molecules like this compound is solvatochromism—the phenomenon where the wavelength of maximum absorption (λ_max) shifts depending on the polarity of the solvent used. This shift occurs because solvents of different polarities can stabilize the ground and excited states of the solute molecule to different extents.

Hypsochromic Shift (Blue Shift): An absorption shifts to a shorter wavelength. This often occurs in n-π* transitions when solvent polarity increases, as polar solvents can stabilize the non-bonding orbital, increasing the energy gap to the π* orbital.

Bathochromic Shift (Red Shift): An absorption shifts to a longer wavelength. This is common for π-π* transitions in polar molecules, where the more polar excited state is stabilized to a greater extent than the ground state by polar solvents, thus decreasing the energy gap.

For this compound, the conjugated system of the aromatic ring, carbonyl group, and nitro group is expected to give rise to distinct absorption bands. The interaction of the molecule's dipole moment with solvent molecules can lead to noticeable solvatochromic shifts, providing insight into its electronic structure and intermolecular interactions.

Table 2: Predicted Solvatochromic Effects on the UV-Vis Spectrum of this compound

| Solvent Type | Typical Solvent Example | Expected Effect on π-π* Transition | Predicted Shift |

|---|---|---|---|

| Non-polar | Hexane | Minimal stabilization of excited state | Shorter λ_max |

| Polar Aprotic | Acetonitrile | Moderate stabilization of excited state | Intermediate λ_max |

This table illustrates the general principles of solvatochromism as they would apply to the target molecule. Specific λ_max values require experimental measurement.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides a crucial check of a compound's empirical formula and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₈H₄F₂N₂O₃. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), fluorine (18.998 u), and oxygen (15.999 u).

Molecular Weight = (8 * 12.011) + (4 * 1.008) + (2 * 18.998) + (2 * 14.007) + (3 * 15.999) = 214.13 g/mol

The calculated percentages for C, H, and N are compared with the results obtained from an elemental analyzer. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purification of the target compound.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C₈H₄F₂N₂O₃ | 44.88% |

| Hydrogen (H) | C₈H₄F₂N₂O₃ | 1.88% |

Values are calculated based on the molecular formula C₈H₄F₂N₂O₃. Experimental results from a synthesized sample would be compared to these theoretical values to confirm purity.

Crystallographic and Supramolecular Structural Analysis of 3,3 Difluoro 5 Nitroindolin 2 One

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the molecular and crystal structure of a compound.

The analysis of 3,3-Difluoro-5-nitroindolin-2-one revealed that it crystallizes in the monoclinic system with the space group P2(1)/c. nih.gov The unit cell contains two molecules (Z' = 2). nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₄F₂N₂O₃ |

| Formula Weight | 214.13 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Z' | 2 |

This table presents key crystallographic parameters determined from single-crystal X-ray diffraction analysis.

The solid-state conformation of this compound is defined by the spatial arrangement of its constituent atoms. The indole (B1671886) ring system is essentially planar, a common feature for such bicyclic aromatic structures. The fluorine atoms are situated at the 3-position, and the nitro group is attached at the 5-position of this ring system. The precise bond lengths and angles within the molecule are determined from the diffraction data, providing a detailed picture of its geometry.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the crystal is directed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role.

The crystal structure is characterized by the presence of two distinct, asymmetric three-center N-H...O hydrogen bonds. nih.gov These interactions link the molecules into sheets. Within these sheets, specific ring motifs, described by graph-set notation, are observed. Notably, R2 2 (8) and R4 6 (34) rings are formed. nih.gov The R2 2 (8) motif indicates a ring composed of two donor and two acceptor atoms, encompassing a total of eight atoms. The larger R4 6 (34) motif involves a more extended network of interactions.

Table 2: Hydrogen Bond Geometry for this compound

| D-H···A | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (System 1) | 2.15 / 2.57 | 2.8959 (17) / 3.2972 (16) | 142 / 140 |

| N-H···O (System 2) | 2.23 / 2.46 | 2.9561 (16) / 3.1774 (15) | 140 / 139 |

This table details the geometric parameters of the three-center hydrogen bonds observed in the crystal structure. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. nih.gov

Conformational Landscape and Tautomeric Considerations

While the solid-state conformation is well-defined by the crystal structure, the molecule may exhibit different conformations in solution. The potential for rotation around single bonds could lead to a more dynamic conformational landscape.

Tautomerism, the interconversion of structural isomers, is another important consideration for this class of compounds. For this compound, the potential for keto-enol tautomerism exists, where the lactam (keto) form could interconvert with its corresponding lactim (enol) form. However, crystallographic data confirms the presence of the lactam form in the solid state.

Theoretical and Computational Chemistry Studies of 3,3 Difluoro 5 Nitroindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 3,3-Difluoro-5-nitroindolin-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), are used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization.

The starting point for such an optimization is typically experimental data, such as the crystallographic information for 3,3-Difluoro-5-nitro-1H-indol-2(3H)-one. The calculations refine this structure to find the minimum energy conformation in the gas phase. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. These calculations would systematically account for the electronic influence of the electron-withdrawing nitro and difluoro groups on the geometry of the indolinone ring system.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group and the carbonyl group. The presence of two strongly electron-withdrawing groups (the nitro group and the two fluorine atoms) would lead to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the unsubstituted indolinone. This stabilization results in a larger HOMO-LUMO energy gap, suggesting high kinetic stability and lower reactivity.

Table 1: Expected Trends in Frontier Molecular Orbitals for this compound

| Molecular Orbital | Expected Energy Level Trend (vs. Indolinone) | Implication |

|---|---|---|

| HOMO | Lowered | Reduced electron-donating ability |

| LUMO | Significantly Lowered | Enhanced electron-accepting ability |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the case of this compound, the MEP map would show regions of negative potential (typically colored red or yellow) localized around the highly electronegative oxygen atoms of the carbonyl and nitro groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected near the hydrogen atom of the N-H group and over the C-NO2 bond, highlighting these as potential sites for nucleophilic interaction. The presence of the nitro group generally creates a strong positive potential on the aromatic ring, counteracting the typical electron-rich nature of aromatic systems. tandfonline.com

Analysis of the charge density distribution would further quantify the electronic effects, showing how electron density is polarized away from the ring and towards the nitro and difluoro substituents.

Theoretical calculations can predict various spectroscopic parameters, providing a powerful complement to experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. For this compound, the predicted absorption maxima (λmax) would correspond to transitions from occupied to unoccupied orbitals, heavily influenced by the HOMO-LUMO gap.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The calculations would likely show that the aromatic protons are shifted downfield (to higher ppm values) due to the strong electron-withdrawing effect of the nitro group. The fluorine atoms would induce characteristic shifts in the ¹³C NMR spectrum for the C3 carbon. While these predictions provide valuable guidance, they are often compared with experimental data for validation.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide information on a static, minimum-energy structure, MD simulations offer insights into the dynamic behavior of a molecule, including its conformational flexibility.

For this compound, MD simulations could be employed to explore the rotational barrier of the nitro group and the puckering of the five-membered ring of the indolinone core. These simulations would reveal the accessible conformations of the molecule at a given temperature and in different solvent environments, providing a more realistic picture of its behavior in solution. No specific molecular dynamics studies for this compound are currently available in the literature.

Assessment of Substituent Effects (Difluoro and Nitro Groups) on Electronic Properties

The electronic properties of this compound are dominated by the powerful electron-withdrawing nature of the gem-difluoro and nitro substituents.

The nitro group exerts a strong -I (inductive) and -R (resonance) effect. It withdraws electron density from the aromatic ring, significantly lowering the energy of the frontier molecular orbitals and increasing the positive electrostatic potential on the ring. tandfonline.com This deactivation of the aromatic system makes it less susceptible to electrophilic substitution.

The gem-difluoro group at the C3 position primarily exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine. This effect stabilizes the enolate intermediate that could form at the C3 position and influences the reactivity of the adjacent carbonyl group. The presence of these two fluorine atoms also provides metabolic stability in potential pharmaceutical applications.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Difluoro-5-nitro-1H-indol-2(3H)-one |

Thermochemical Predictions for Related Indoline (B122111)/Indole (B1671886) Systems

No specific studies presenting thermochemical predictions for this compound or a closely related series of indoline/indole compounds could be identified. Thermochemical data, such as enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding the stability and potential reactivity of a compound. Such data is typically generated through computational methods like Density Functional Theory (DFT). While DFT studies have been conducted on various substituted indolin-2-ones, the specific combination of gem-difluoro and nitro substitution at the 3- and 5-positions, respectively, has not been the subject of published thermochemical analysis.

For context, computational studies on other substituted indolin-2-ones have been performed to understand their electronic properties and stability. However, without specific calculations for this compound, any discussion on its thermochemical properties would be purely speculative.

Computational Insights into Reaction Selectivity and Mechanism

Similarly, there is a lack of published computational research into the reaction selectivity and mechanisms of this compound. Computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and the factors that govern regioselectivity and stereoselectivity. For a molecule with multiple functional groups like this compound, computational studies would be invaluable for predicting how it behaves in different chemical reactions.

Mechanistic Investigations of Reactions Involving 3,3 Difluoro 5 Nitroindolin 2 One

Mechanistic Pathways for Nitro Group Transformations (e.g., Reduction, Photo-induced Reactions)

The nitro group of 3,3-Difluoro-5-nitroindolin-2-one is a key functional group that dictates much of its reactivity. Due to its strong electron-withdrawing nature, the nitro group renders the aromatic ring electron-deficient, influencing the course of various reactions. researchgate.net

Reduction of the nitro group is a common transformation. For instance, the reduction of related nitro-aromatic compounds can proceed through various intermediates, ultimately leading to the corresponding amino derivative. This transformation is often a crucial step in the synthesis of more complex heterocyclic systems. One-pot reduction of a nitro group using systems like Fe-AcOH-H₂O can initiate intramolecular cyclization, leading to the formation of new ring systems. mdpi.com

Photo-induced reactions offer alternative pathways for nitro group transformations. Photochemical generation of reactive intermediates from nitro compounds is a known strategy in organic synthesis. For example, o-nitrobenzyl alcohols can be photochemically converted to o-nitrosobenzaldehydes, which are valuable intermediates for constructing nitrogen heterocycles. ucdavis.edu This suggests that photo-irradiation of this compound could potentially lead to novel reactive species and subsequent transformations.

Aci-nitro intermediates are key species in the photoreactions of nitro compounds. The photolability of the o-nitrobenzyl group, for instance, is attributed to the light-induced generation of an aci-nitro species. ucdavis.edu This intermediate is highly reactive and can undergo further reactions. In the context of this compound, the formation of an aci-nitro intermediate upon photo-irradiation could be a critical step in its photochemical transformations. The generation of this intermediate is often facilitated by strong bases which promote the formation of the aci-nitronate. ucdavis.edu The subsequent reactions of the aci-nitro intermediate can lead to a variety of products, including the formation of indazolones from o-nitrobenzyl alcohol derivatives. ucdavis.edu A proposed mechanism involves the generation of the aci-nitro intermediate, which then participates in a cascade of reactions to form the final heterocyclic product. ucdavis.edu

Reaction Mechanisms at the C-3 Position and Aromatic Ring

The C-3 position of the indolinone ring, being a quaternary carbon substituted with two fluorine atoms, is a site of significant interest. While direct nucleophilic attack at this position is sterically hindered, reactions that involve the modification of this position often proceed through dearomatization processes. The electrophilic character of related 3-nitroindole derivatives has been exploited in a variety of C2-C3 functionalization reactions. researchgate.net

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitro group. Furthermore, transition metal-catalyzed C-H activation provides a powerful tool for the functionalization of the indole (B1671886) core.

Influence of Fluorine Atoms on Reaction Pathways and Stability

The presence of two fluorine atoms at the C-3 position has a profound impact on the reactivity and stability of this compound. Fluorine substitution can dramatically alter the course of chemical reactions compared to their non-fluorinated analogs. researchgate.net The strong electronegativity of fluorine atoms significantly influences the electronic properties of the molecule, affecting the stability of intermediates and transition states. researchgate.net

The gem-difluoro group can act as a formidable electrophile, rendering the molecule susceptible to attack by nucleophiles. nih.gov In some reactions, the fluorine atoms can be eliminated in a β-fluoride elimination step, leading to the formation of unsaturated products. nih.gov This type of elimination is a key step in the synthesis of gem-difluoro olefins from fluorinated diazoalkanes and indole heterocycles. nih.gov The stability of the molecule is also influenced by the fluorine atoms, which can affect bond lengths and angles within the indolinone ring system.

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular rearrangements are a key feature of indole chemistry. The Fischer indole synthesis, a classic method for preparing indoles, involves a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone. rsc.org While not directly applicable to the pre-formed indolinone core of this compound, the principles of sigmatropic rearrangements can be relevant in transformations of its derivatives.

Intramolecular cyclization is another important reaction pathway. For example, the reduction of an ortho-nitro group on a substituted styrene (B11656) can trigger an intramolecular cyclization to form an indole ring. mdpi.com In the case of this compound, derivatization of the nitro group or other positions could introduce functionalities capable of undergoing intramolecular cyclization, leading to the formation of fused heterocyclic systems. A possible mechanism involves the attack of an enamine-like fragment onto a nitroso group, leading to a cyclized intermediate. mdpi.com

Catalyst-Mediated Reaction Mechanisms

Catalysts play a crucial role in mediating a wide range of transformations involving indole derivatives. Both metal-based and organocatalysts have been employed to achieve high efficiency and selectivity.

Ruthenium(II) complexes have emerged as highly effective catalysts for the C-H activation and functionalization of indole derivatives. nih.govnih.gov These catalysts can achieve site-selective reactions, which is often a significant challenge in organic synthesis. nih.gov A common strategy involves the use of a directing group to guide the catalyst to a specific C-H bond. For instance, an ester group can direct the ruthenium catalyst to the C-3 position of an indole, leading to selective alkenylation. nih.gov

The proposed mechanism for Ru(II)-catalyzed C-H activation often involves the formation of a metallacycle intermediate. nih.gov Depending on the directing group and reaction conditions, either a five-membered or a six-membered metallacycle can be formed. nih.gov In the case of C-3 alkenylation of indoles, a six-membered ruthenacycle is proposed as a key intermediate. nih.govnih.gov The catalytic cycle typically involves coordination of the substrate to the ruthenium catalyst, C-H metalation to form the metallacycle, insertion of the coupling partner (e.g., an acrylate), and subsequent steps to regenerate the active catalyst and release the functionalized product. nih.gov

Interactive Data Table: Mechanistic Insights

| Section | Key Mechanistic Feature | Influencing Factors | Potential Intermediates |

| 6.1 | Nitro Group Transformations | Reduction conditions, Photo-irradiation | Nitroso compounds, Anilines |

| 6.1.1 | Photoreactions | Light, Base | Aci-nitro intermediates |

| 6.2 | C-3 and Aromatic Ring Reactions | Dearomatization, C-H activation | - |

| 6.3 | Influence of Fluorine | Electronegativity, β-fluoride elimination | - |

| 6.4 | Rearrangements & Cyclizations | Sigmatropic shifts, Intramolecular attack | Cyclized intermediates |

| 6.5.1 | Ru-Catalyzed C-H Activation | Directing groups, Ligands | Metallacycle intermediates |

Palladium-Catalyzed Cyclizations and Aminations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. In the context of this compound and related difluorooxindoles, palladium-catalyzed reactions, such as cyclizations and aminations, proceed through well-established catalytic cycles. These cycles typically involve oxidative addition, migratory insertion or transmetalation, and reductive elimination steps.

The general mechanism for a palladium-catalyzed intramolecular cyclization, for instance, would commence with the oxidative addition of a Pd(0) species to a substrate bearing a leaving group, forming a Pd(II) intermediate. This is often followed by an intramolecular carbopalladation or aminopalladation onto a pendant unsaturated moiety. The final step is typically a β-hydride elimination or reductive elimination to regenerate the Pd(0) catalyst and yield the cyclized product. The presence of the gem-difluoro group at the C3 position can influence the electronics and sterics of the oxindole (B195798) ring, potentially affecting the rate and selectivity of these steps.

A plausible mechanistic pathway for a palladium-catalyzed intramolecular amination would involve the initial formation of a palladium-amide complex. Subsequent intramolecular migratory insertion into a C-H or C-X bond of the oxindole scaffold would lead to a palladacycle. Reductive elimination from this intermediate would then furnish the aminated product. The electron-withdrawing nitro group at the C5 position is expected to render the aromatic ring more electron-deficient, which can influence the oxidative addition and reductive elimination steps.

While specific mechanistic studies on this compound are not extensively documented, research on analogous systems provides valuable insights. For example, the synthesis of substituted 3,3-difluoro-2-oxindoles has been achieved through palladium-catalyzed intramolecular C-H difluoroalkylation. researchgate.net Preliminary mechanistic studies in this area suggest that the oxidative addition step is often rate-determining. researchgate.net Furthermore, palladium-catalyzed dearomative [3+2] cycloadditions of 3-nitroindoles with vinylcyclopropanes have been reported, highlighting the electrophilic nature of the nitro-substituted indole ring which facilitates such transformations. researchgate.netresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Reactions of Substituted Oxindoles

| Entry | Substrate | Catalyst System | Reaction Type | Product | Yield (%) | Ref |

| 1 | N-Aryl-2-bromodifluoroacetamide | Pd(OAc)₂, BrettPhos | Intramolecular C-H Difluoroalkylation | 3,3-Difluorooxindole | >90 | researchgate.net |

| 2 | 3-Nitroindole | Pd(0), Ligand | [3+2] Cycloaddition | Cyclopentannulated Indoline (B122111) | Good | researchgate.net |

| 3 | 2-Triflatotropone | Pd₂(dba)₃, BINAP | Amination | 2-Anilinotropone | High | nih.gov |

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of organic transformations. For reactions involving this compound, copper catalysts can facilitate processes such as C-H functionalization and cross-coupling reactions. The mechanisms of copper-catalyzed reactions are diverse and can involve Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles, as well as radical pathways.

In a typical copper-catalyzed C-H functionalization, a Cu(I) or Cu(II) species may coordinate to a directing group on the substrate, bringing the catalyst in proximity to the C-H bond to be activated. This can be followed by a concerted metalation-deprotonation (CMD) step or an oxidative addition process. The resulting organocopper intermediate can then react with a coupling partner.

For instance, the synthesis of 3,3-difluoro-2-oxindoles has been reported via a copper-catalyzed C-H difluoroacetylation–cycloamidation of anilines. nih.gov Mechanistic proposals suggest the formation of a CF₂CO₂R radical, which then reacts with the aniline (B41778). nih.gov Copper-catalyzed difluorocarbene transfer reactions have also been developed, where a copper carbene species is a key intermediate. nih.gov

The nitro group in this compound would significantly influence its reactivity in copper-catalyzed transformations. The electron-withdrawing nature of the nitro group can activate the substrate for nucleophilic attack or facilitate single-electron transfer processes, opening up radical-based reaction pathways.

Table 2: Examples of Copper-Catalyzed Reactions for the Synthesis of Fluorinated Heterocycles

| Entry | Substrate 1 | Substrate 2 | Catalyst | Reaction Type | Product | Yield (%) | Ref |

| 1 | Aniline | Ethyl bromodifluoroacetate | CuI / B₂pin₂ | C-H Difluoroacetylation–Cycloamidation | 3,3-Difluoro-2-oxindole | Moderate to Good | nih.gov |

| 2 | Terminal Alkyne | Trifluoromethyl diazo compound | CuI | Three-Component Reaction | Trifluoromethyl Dihydroisoxazole | High | organic-chemistry.org |

| 3 | (E)-2,3-difluoro-3-stannylacrylic ester | Acid chloride | CuI | Stille Coupling | (2Z)-2,3-difluoro-4-oxo-2-butenoate | Good | nih.gov |

Metal-Free Oxidative Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to avoid the cost and toxicity associated with transition metals. For a substrate like this compound, metal-free oxidative pathways can offer a sustainable route to further functionalization. These reactions often proceed through radical or ionic intermediates generated by chemical oxidants or photochemical means.

A plausible metal-free oxidative pathway could involve the generation of a radical at the C3 position of the corresponding enolate of this compound, or an oxidative dearomatization of the indole ring. The strong electron-withdrawing nitro group can facilitate such processes by stabilizing anionic or radical intermediates.

For example, the synthesis of difluorinated-oxindole derivatives has been achieved through a metal-free photochemical C–F activation and a cascade addition/cyclization reaction. nih.gov The proposed mechanism involves the generation of an alkyl radical which undergoes a Giese addition to an N-arylmethacrylamide, followed by radical cyclization and rearomatization. nih.gov Another relevant example is the direct oxidative diazidation of 2-oxindoles using NaN₃ and iodine to form 3,3-diazidooxindoles, which are versatile synthetic intermediates. nih.gov

These examples highlight the potential for developing metal-free oxidative strategies for the functionalization of this compound, leveraging the inherent reactivity conferred by the difluoro and nitro substituents.

Table 3: Overview of Metal-Free Oxidative Reactions of Oxindole Derivatives

| Entry | Substrate | Reagents | Reaction Type | Product | Yield (%) | Ref |

| 1 | N-arylmethacrylamide, Trifluoroacetate | 4-methoxybenzenethiol, NaHCO₃, KHCO₃, light | Defluorinative Alkylation | Difluorinated Oxindole | 95 | nih.gov |

| 2 | 2-Oxindole | NaN₃, I₂ | Oxidative Diazidation | 3,3-Diazidooxindole | Good | nih.gov |

| 3 | 3-Arylbenzofuran-2(3H)-one | THF (auto-oxidized) | Decarbonylation–Oxidation | 2-Hydroxybenzophenone | Good to Excellent | beilstein-journals.orgnih.gov |

Derivatization Strategies and Scaffold Modification for Novel Chemical Entities

Synthesis of Substituted 3,3-Difluoro-5-nitroindolin-2-one Derivatives

The synthesis of the this compound scaffold serves as the crucial entry point for all subsequent derivatization efforts. A key method for the preparation of 3,3-difluorooxindoles, including the 5-nitro substituted variant, involves the reaction of 3-hydrazono-2-oxindoles with a fluorinating agent such as Selectfluor. This transformation provides a direct route to the gem-difluorinated carbonyl group at the C-3 position. The presence of the nitro group at the 5-position is typically incorporated at an earlier stage, often starting from a substituted aniline (B41778). The general synthetic approach allows for the preparation of a range of substituted 3,3-difluoroindolin-2-ones by varying the initial building blocks.

Introduction of Diverse Substituents at the N-1 Position and Aromatic Ring

The ability to introduce a wide array of functional groups at the N-1 position and on the aromatic ring of this compound is pivotal for tuning the molecule's properties.

N-1 Substitution:

The nitrogen atom at the 1-position of the indolin-2-one core is a prime site for derivatization. N-alkylation and N-arylation reactions are commonly employed to introduce diverse substituents. For instance, N-alkylation can be readily achieved using various alkyl halides in the presence of a base. The PubChem database contains an entry for 1-ethyl-3,3-difluoro-5-nitroindol-2-one, confirming the feasibility of such modifications. researchgate.net

N-arylation of the indolin-2-one scaffold can be accomplished through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. nih.govorganic-chemistry.org This reaction typically involves the use of a palladium catalyst and a suitable ligand to couple the indole (B1671886) nitrogen with an aryl halide or triflate. While specific examples for this compound are not extensively reported, the general applicability of this methodology to indole derivatives suggests its potential for creating a library of N-aryl analogs. nih.gov

Aromatic Ring Substitution:

The aromatic ring of this compound, already bearing a nitro group at the C-5 position, can be further functionalized. The existing nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position (C-7). masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgyoutube.com Reactions such as halogenation or further nitration would be expected to occur at this position, albeit potentially requiring harsh reaction conditions. masterorganicchemistry.com

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). ichrom.comnih.govbeilstein-journals.orglibretexts.org A leaving group, such as a halogen, at a position ortho or para to the nitro group would be highly activated towards displacement by nucleophiles. While the parent compound does not possess such a leaving group, derivatives with halogens at the C-4, C-6, or C-7 positions could serve as valuable intermediates for introducing a variety of nucleophiles. ichrom.comlibretexts.org

Functionalization and Diversification at the C-3 Position

The C-3 position, already bearing two fluorine atoms, presents a unique challenge and opportunity for functionalization. Direct displacement of the fluorine atoms is generally difficult due to the strength of the C-F bond. However, modern synthetic methods are emerging for C-F bond activation. baranlab.orgnih.govox.ac.uk These strategies, often employing transition metal catalysts or strong Lewis acids, could potentially enable the introduction of other functional groups at this position.

A more common approach to diversify the C-3 position involves reactions of the carbonyl group. For instance, the synthesis of spirooxindoles, where the C-3 carbon is part of a new ring system, is a well-established strategy for creating molecular complexity. nih.govnih.govrsc.orgjuniperpublishers.comrsc.org These reactions often proceed through the formation of an intermediate that is then trapped by a suitable reactant to form the spirocyclic system.

Construction of Fused Heterocyclic Systems Containing the Indolin-2-one Core

Expanding the molecular framework by fusing another heterocyclic ring onto the indolin-2-one core is a powerful strategy for generating novel chemical entities with diverse biological activities. Various synthetic methodologies have been developed for the synthesis of fused indoline (B122111) heterocycles. ias.ac.inresearchgate.net These methods often involve the reaction of a substituted indolin-2-one with a bifunctional reagent that can undergo a cyclization reaction to form the new ring.

For example, cycloaddition reactions, such as [3+2] cycloadditions, can be employed to construct five-membered heterocyclic rings fused to the indoline core. mdpi.com While specific examples starting from this compound are not prevalent in the literature, the general principles of these reactions suggest their potential applicability. The synthesis of spiro-heterocycles from isatins and related compounds is also well-documented and provides a template for potential transformations of the target scaffold. nih.govnih.gov

Applications in Combinatorial Chemistry and Scaffold Library Generation

The this compound scaffold is an attractive starting point for the generation of combinatorial libraries of compounds for high-throughput screening. nih.govnih.gov Its multiple points of diversification (N-1, C-4, C-6, C-7, and potentially C-3) allow for the rapid creation of a large number of structurally diverse molecules.

Diversity-oriented synthesis (DOS) strategies can be employed to explore a wider range of chemical space. rsc.orgnih.gov Starting from the core scaffold, different reaction pathways can be utilized to introduce a variety of functional groups and build diverse molecular architectures, including spirocyclic and fused systems. The use of mixture-based synthetic combinatorial libraries allows for the screening of millions of compounds with significantly fewer samples, accelerating the discovery of new bioactive molecules. nih.gov The structural rigidity and functional group handles of this compound make it a promising candidate for such library synthesis efforts.

Emerging Synthetic Applications in Chemical Systems

Use as Advanced Synthetic Intermediates for Complex Molecule Synthesis

The indolin-2-one core is a privileged scaffold, appearing in numerous natural products and pharmaceutical agents. The introduction of a gem-difluoro group at the C3 position and a nitro group on the aromatic ring endows 3,3-Difluoro-5-nitroindolin-2-one with unique reactivity, positioning it as a valuable intermediate for synthesizing complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle for further functionalization or can be reduced to an amine to enable new coupling strategies. nih.gov

The synthesis of complex indole (B1671886) derivatives often relies on the functionalization of pre-existing indole cores. nih.gov For instance, methods like the palladium-catalyzed carbonylation of organic halides or the reductive cyclization of nitro compounds are employed to build substituted indoles. nih.gov In this context, this compound can serve as a highly functionalized building block. The nitro group can be a precursor for creating more elaborate structures, such as in the synthesis of 2-aroylindoles or other heteroaroylindoles through domino reactions. nih.gov While specific, multi-step total syntheses starting from this compound are not yet widely documented, its potential is inferred from the broad utility of related functionalized indoles in creating medicinally active products. rsc.org

Design as Photoactivatable Protecting Groups based on the Nitroaryl Motif

Photoactivatable protecting groups (PPGs), or "caged" compounds, offer precise spatiotemporal control over the release of active molecules, a crucial tool in biology and chemistry. psu.edunih.gov The nitroaryl motif, particularly the o-nitrobenzyl group, is one of the most widely used chromophores for this purpose. psu.edunih.gov The 5-nitroindolinone structure of this compound fits within this class, suggesting its potential application as a PPG, where a molecule of interest could be attached to the indoline (B122111) nitrogen and released upon irradiation.

The photorelease from nitroaryl compounds generally proceeds through a mechanism first explored for o-nitrobenzyl derivatives. psu.eduwikipedia.org For related 1-acyl-7-nitroindolines, the process is initiated by photoexcitation of the nitro group to an excited triplet state. researchgate.net This is followed by a rapid intramolecular hydrogen abstraction from a benzylic-like position (in this case, from a group attached to the indoline nitrogen), leading to the formation of a transient aci-nitro intermediate. psu.eduresearchgate.net

Subsequent rearrangement of this intermediate is key to the release of the protected substrate. In studies of 1-acyl-7-nitroindolines, data supports a mechanism involving a critical photogenerated intermediate, a nitronic anhydride (B1165640), formed by the transfer of the acyl group from the amide nitrogen to an oxygen of the nitro group. researchgate.net The breakdown of this intermediate can proceed via two main pathways depending on the solvent environment:

In high water content solutions : An A(AL)1-like cleavage occurs, leading to an intramolecular redox reaction that releases the carboxylic acid and forms a 7-nitrosoindole byproduct. researchgate.net

In low water content solutions : An A(AC)2 addition-elimination mechanism dominates, where water acts as a nucleophile to release the carboxylic acid and the parent nitroindoline. researchgate.net

This established mechanism for nitroindolines provides a robust model for the potential photorelease behavior of substrates caged with a this compound-based PPG.

Substituents on the Aromatic Ring : Electron-donating groups added to the nitroaromatic ring can shift the absorption to longer, less damaging wavelengths (a bathochromic shift) but can have unpredictable effects on the quantum yield. nih.govwiley-vch.de For example, adding a methoxy (B1213986) group to a nitrodibenzofuran cage shifted the absorbance maximum to lower energy but also decreased the quantum yield. nih.gov

Substitution at the Benzylic Carbon : Modifying the carbon from which hydrogen is abstracted can significantly increase the quantum yield and reaction rate. wikipedia.org

Nature of the Leaving Group : The efficiency of release can depend strongly on the pKa of the leaving group and the stability of the resulting photoproducts. wiley-vch.de

Irradiation Wavelength : The PPG should have strong absorption at wavelengths above 300 nm to avoid potential damage to biological systems. nih.gov An inverse correlation between quantum yield and longer absorption wavelengths has been noted in some studies. nih.gov

Solvent and pH : As seen in the release mechanism, the solvent composition (e.g., water content) can dictate the reaction pathway and product distribution, thereby affecting efficiency. researchgate.net The decay of the aci-nitro intermediate can also be subject to acid or base catalysis. psu.edu

| Factor | Influence on Photorelease Efficiency | Example/Rationale |

|---|---|---|

| Aromatic Substituents | Can cause a bathochromic shift in absorption but may increase or decrease quantum yield. | Electron-donating groups can increase absorption at longer wavelengths but may introduce competing deactivation pathways. nih.govwiley-vch.de |

| Benzylic Substitution | Alkyl substitution at the benzylic site generally increases the quantum yield of photolysis. | Alkylation can favor the hydrogen abstraction step and subsequent rearrangement. researchgate.net |

| Leaving Group | The stability of the released substrate and the ease of cleavage from the intermediate affect overall efficiency. | For some systems, release of reluctant leaving groups like alcohols or amines is less efficient. psu.edu |

| Irradiation Wavelength | Optimal efficiency is achieved at a wavelength where the PPG has a high molar absorption coefficient (ε). | Wavelengths >300 nm are preferred for biological applications to minimize photodamage. nih.gov |

| Solvent/pH | Can alter the photorelease mechanism and the stability of intermediates. | The decay of the key aci-nitro intermediate is often pH-dependent. psu.eduresearchgate.net |

Role in the Development of Modular Synthetic Approaches

Modular synthesis involves the strategic assembly of complex molecules from pre-functionalized, well-defined building blocks. This approach offers significant advantages in efficiency and allows for the rapid generation of molecular libraries. The highly functionalized nature of this compound makes it an ideal component for such strategies.

The concept has been successfully applied in the synthesis of complex peptides and other biomolecules. For example, a protected cysteine building block, Fmoc-Cys(NDBF)-OH, was synthesized and then incorporated into peptides using standard solid-phase peptide synthesis (SPPS). nih.gov This demonstrates a modular approach where the functional unit (the NDBF-protected cysteine) is prepared separately and then "clicked" into a larger structure. nih.gov Similarly, modular protocols have been developed for the synthesis of indole ethers via the cross-coupling of readily accessible indoles and alcohols. rsc.org

Future Research Directions and Unexplored Chemical Reactivity

Development of Novel and Sustainable Synthetic Routes to 3,3-Difluoro-5-nitroindolin-2-one

The development of efficient, cost-effective, and environmentally benign synthetic strategies is paramount for the widespread utilization of this compound. Future research should prioritize the exploration of novel synthetic pathways that adhere to the principles of green chemistry.

Current synthetic approaches to substituted indolinones often rely on multi-step procedures that may involve harsh reagents and generate significant waste. researchgate.nettandfonline.com Greener alternatives, such as microwave-assisted organic synthesis (MAOS), have shown promise in accelerating reaction times and improving yields for indole (B1671886) derivatives. tandfonline.comtandfonline.com Future investigations could focus on developing a microwave-assisted synthesis of this compound, potentially from 5-nitroisatin (B147319) or a related precursor. The use of sustainable solvents, such as bio-based solvents or water, should also be a key consideration in these new synthetic designs. wpmucdn.comenvirotech-europe.comagcchem.com

The introduction of the gem-difluoro moiety at the C3 position is a critical step. While various fluorinating reagents are available, research into more sustainable options is ongoing. dovepress.com Exploring direct electrophilic fluorination of 5-nitrooxindole (B181547) using modern, safer fluorinating agents would be a valuable endeavor. Alternatively, nucleophilic fluorination of a suitable precursor, such as 3-hydroxy-3-carboxy-5-nitroindolin-2-one, could provide an alternative route. Mechanochemical methods, which involve solvent-free reactions in a ball mill, offer another green alternative that has been successfully applied to Fischer indolisation and could be adapted for the synthesis of this target molecule. rsc.org

A plausible synthetic approach could involve the initial nitration of isatin (B1672199), followed by a two-step conversion of the C3-keto group to the gem-difluoro group. Another strategy might entail the synthesis of 3,3-difluoroindolin-2-one (B1366483) first, followed by regioselective nitration at the C5 position. The feasibility and efficiency of these routes would need to be systematically investigated.

Exploration of Unconventional Reactivity Modes of the gem-Difluoro and Nitro Substituents

The interplay between the electron-withdrawing gem-difluoro group and the nitro group on the aromatic ring is expected to impart unique reactivity to this compound. A thorough exploration of the chemical transformations of these functional groups could lead to the discovery of novel derivatives with interesting properties.

The reduction of the nitro group is a common transformation for nitroaromatic compounds, typically leading to the corresponding aniline (B41778) derivative. ijrar.orgsci-hub.stwikipedia.org In the case of this compound, the resulting 5-amino-3,3-difluoroindolin-2-one would be a versatile intermediate for further functionalization, such as through acylation, alkylation, or diazotization reactions. The selective reduction of the nitro group in the presence of the gem-difluoro moiety would be a key challenge to address.

The gem-difluoro group at the C3 position can also be a site for chemical modification. While generally stable, under certain conditions, it may undergo nucleophilic substitution or elimination reactions. Investigating the reactivity of the C-F bonds towards various nucleophiles could open up pathways to novel C3-substituted indolinones. Furthermore, the lactam N-H can be functionalized through alkylation or arylation, providing another point of diversification. Tandem reactions that involve both the nitro and gem-difluoro groups could lead to complex molecular architectures in a single step. For instance, a reductive cyclization involving the nitro group and a suitably placed substituent could be explored. The development of transition-metal-catalyzed cross-coupling reactions involving the nitro group as a leaving group is another emerging area of interest. acs.org

Advanced Computational Modeling for Reaction Prediction and Design of New Derivatives